molecular formula C26H23Cl2N3O4 B12491785 Methyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(2,5-dichlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12491785
M. Wt: 512.4 g/mol
InChI Key: LLPUWMMQTJYLFZ-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2,5-DICHLOROBENZAMIDO)BENZOATE is a complex organic compound that features a benzoylpiperazine moiety and a dichlorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2,5-DICHLOROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoylpiperazine Moiety: This can be achieved by reacting piperazine with benzoyl chloride under basic conditions.

    Introduction of the Dichlorobenzamido Group: This step might involve the reaction of 2,5-dichlorobenzoic acid with an amine to form the amide bond.

    Esterification: The final step could involve the esterification of the resulting compound with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the carbonyl groups in the benzoyl and ester moieties.

    Substitution: The dichlorobenzamido group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders or cancers.

Industry

Industrially, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action for METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2,5-DICHLOROBENZAMIDO)BENZOATE would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(2,5-DICHLOROBENZAMIDO)BENZOATE: can be compared with other benzoylpiperazine derivatives or dichlorobenzamido compounds.

    Unique Features: Its unique combination of functional groups might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Highlighting Uniqueness

The presence of both a benzoylpiperazine moiety and a dichlorobenzamido group in a single molecule might provide a unique profile of activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H23Cl2N3O4

Molecular Weight

512.4 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(2,5-dichlorobenzoyl)amino]benzoate

InChI

InChI=1S/C26H23Cl2N3O4/c1-35-26(34)18-7-10-23(22(15-18)29-24(32)20-16-19(27)8-9-21(20)28)30-11-13-31(14-12-30)25(33)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3,(H,29,32)

InChI Key

LLPUWMMQTJYLFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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